methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Esterification: The carboxylate group is introduced via esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrazoles, pyridines, and phenyl derivatives.
Scientific Research Applications
Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-pyridinyl)-1H-pyrazole: Lacks the ester group, which may affect its solubility and reactivity.
Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate group in a different position, potentially altering its chemical properties and biological activity.
1-Phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid: The acid form of the compound, which may have different solubility and reactivity compared to the ester.
Uniqueness
Methyl 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-phenyl-3-pyridin-4-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)14-11-19(13-5-3-2-4-6-13)18-15(14)12-7-9-17-10-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGMWIFQCLGOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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